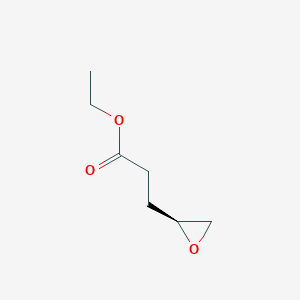
(2S)-2-Oxiranepropanoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-Oxiranepropanoic acid ethyl ester: is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2S)-2-Oxiranepropanoic acid ethyl ester can be synthesized through the esterification of (2S)-2-Oxiranepropanoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of esters like this compound often involves the use of acid chlorides or anhydrides as intermediates . These intermediates react with ethanol in the presence of a base to yield the desired ester . Additionally, transesterification reactions, where an ester is converted into another ester through the exchange of the alkoxy group, can also be employed .
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-Oxiranepropanoic acid ethyl ester undergoes various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution .
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (2S)-2-Oxiranepropanoic acid and ethanol.
Reduction: Reduction of the ester with lithium aluminum hydride results in the formation of the corresponding alcohol.
Nucleophilic Substitution: The ester can react with nucleophiles such as Grignard reagents to form tertiary alcohols.
Major Products Formed:
Hydrolysis: (2S)-2-Oxiranepropanoic acid and ethanol.
Reduction: The corresponding alcohol.
Nucleophilic Substitution: Tertiary alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-Oxiranepropanoic acid ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2S)-2-Oxiranepropanoic acid ethyl ester involves the ring-opening reaction of the oxirane group by nucleophiles . This reaction is typically catalyzed by acids or bases and results in the formation of a β-hydroxypropyl ester . The molecular targets and pathways involved in this reaction include the activation of the oxirane ring and the subsequent nucleophilic attack by the carboxylate anion .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A simple ester with a similar structure but lacks the oxirane ring.
Methyl butyrate: Another ester with a fruity aroma, commonly used in the food and fragrance industry.
Isopentyl acetate: Known for its banana-like odor, used in flavorings and perfumes.
Uniqueness: (2S)-2-Oxiranepropanoic acid ethyl ester is unique due to the presence of the oxirane ring, which imparts distinct reactivity and chemical properties compared to other esters . This structural feature allows it to participate in specific ring-opening reactions that are not possible with simpler esters .
Eigenschaften
IUPAC Name |
ethyl 3-[(2S)-oxiran-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)4-3-6-5-10-6/h6H,2-5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZSRRBSNGQXRR-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@H]1CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B6318174.png)

![Cycloheptyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine](/img/structure/B6318186.png)
![Cycloheptyl-[4-(4-methyl-piperazin-1-yl)-benzyl]-amine](/img/structure/B6318191.png)
![Cycloheptyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318196.png)

![(4-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318204.png)


![Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318228.png)
